5-Chloro-2-methyl-3-isothiazolone-d3
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Overview
Description
5-Chloro-2-methyl-3-isothiazolone-d3 is a derivative of isothiazolone, known for its biocidal activities. Its synthesis, molecular structure, and properties are essential for understanding its functionality and potential applications.
Synthesis Analysis
- The synthesis of similar compounds involves various chemical reactions, including ring-opening, cyclization, and substitution. For example, the synthesis of a related compound, 4-(2-chlorobenzyl)-1-(4-hydroxy-3- ((4-hydroxypiperidin-1-yl)methyl-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, uses these techniques for its preparation (Wu et al., 2021).
Molecular Structure Analysis
- The molecular structure of related isothiazolone derivatives is often studied using spectroscopic methods and density functional theory (DFT) calculations. These studies include analyzing the geometrical parameters and molecular electrostatic potential (Wu et al., 2022).
Chemical Reactions and Properties
- Isothiazolones react with various chemicals, showing diverse properties. For example, the biocidal activity of 5-chloro-3-isothiazolone has been studied for its structure and electronic properties (Morley et al., 1998).
- Reactions with amines are common for isothiazolones, affecting their stability and functionality (Ghosh, 1999).
Physical Properties Analysis
- The physical properties of isothiazolones, like solubility and stability, are influenced by their molecular structure and external conditions. For instance, the degradation of 5-chloro-2-methyl-4-isothiazolin-3-one in the presence of iron highlights the impact of external factors on these compounds (Tanji et al., 2007).
Chemical Properties Analysis
- The chemical properties, including reactivity and potential applications as biocides, are significant for understanding the versatility of isothiazolone derivatives. Studies have explored their interactions and potential as biocides, highlighting their effectiveness against various microorganisms (Feng-ling et al., 2011).
Scientific Research Applications
Role as a Preservative and Sensitizer
Kathon CG Review
A comprehensive analysis highlights Kathon CG, containing CMIT and MIT, as a significant cause of contact dermatitis in Europe and predicts a rise in sensitization cases in the US due to its increasing use in cosmetics and toiletries. Sensitization primarily occurs from applying moisturizing creams on damaged skin, with rinse-off products posing a lower risk due to dilution and brief skin contact time (de Groot & Weyland, 1988).
Isothiazolinone in Cosmetics
Another study identified Kathon CG (containing CMIT and its analogs) as a common contact allergen, with sensitization often resulting from use on damaged skin or healthy skin, particularly on the face and around the eyes. The research underscores the prevalence of contact allergy to Kathon CG in cosmetic product users (de Groot, 1987).
Environmental and Biological Impact
Methylchloroisothiazolinone/Methylisothiazolinone (MCI/MI) Risk Assessment
A review focusing on rinse-off products containing MCI/MI, compounds related to CMIT, discusses the balance between antimicrobial effectiveness and allergic contact potential. This analysis suggests that with controlled use conditions, the risk of sensitization or allergic contact dermatitis from these preservatives is minimal, highlighting the importance of dosage and exposure in determining safety levels (Fewings & Menné, 1999).
Antimicrobial Triclosan and By-Products in the Environment
While not directly about CMIT-d3, this review covers triclosan, a compound with similar applications, detailing its environmental persistence, toxicity, and the generation of potentially more toxic by-products. The study emphasizes the environmental impact of widely used antimicrobial agents and the need for safer alternatives (Bedoux et al., 2012).
Mechanism of Action
Target of Action
5-Chloro-2-methyl-3-isothiazolone-d3 (CMI-d3) is a significant chemical compound extensively employed in scientific research and laboratory experiments . It belongs to the isothiazolone derivative class, characterized by a five-membered ring comprising one nitrogen atom and four carbon atoms . The primary targets of CMI-d3 are the metabolic pathways involving dehydrogenase enzymes .
Mode of Action
Isothiazolones, including CMI-d3, utilize a two-step mechanism involving rapid inhibition of growth and metabolism, followed by irreversible cell damage resulting in loss of viability . This is achieved through the disruption of the metabolic pathways involving dehydrogenase enzymes .
Biochemical Pathways
The affected biochemical pathways primarily involve dehydrogenase enzymes. These enzymes play a crucial role in the oxidation process, where they remove hydrogen atoms from a particular molecule . The disruption of these pathways by CMI-d3 leads to rapid inhibition of growth and metabolism, followed by irreversible cell damage .
Result of Action
The result of CMI-d3’s action is the rapid inhibition of growth and metabolism of the targeted cells, followed by irreversible cell damage leading to loss of viability . This makes CMI-d3 an effective antimicrobial agent, inhibiting the growth of a wide range of microorganisms.
Action Environment
The action, efficacy, and stability of CMI-d3 can be influenced by various environmental factors. For instance, the presence of an oxide film on the surface of the aluminum alloy could explain the reduction in its corrosion rate, leading to larger values of Rct . .
Safety and Hazards
In pure form or in high concentrations, methylchloroisothiazolinone, a related compound, is a skin and membrane irritant and causes chemical burns . It’s reasonable to assume that 5-Chloro-2-methyl-3-isothiazolone-D3 may have similar hazards. It’s also noted to be very toxic to aquatic life with long-lasting effects .
Future Directions
properties
IUPAC Name |
5-chloro-2-(trideuteriomethyl)-1,2-thiazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3/i1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRXBZYEKSXIM-FIBGUPNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C=C(S1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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